molecular formula C18H27BrN2O3 B5206440 1-[(3-bromo-4-hydroxy-5-methoxyphenyl)methyl]-N,N-diethylpiperidine-3-carboxamide

1-[(3-bromo-4-hydroxy-5-methoxyphenyl)methyl]-N,N-diethylpiperidine-3-carboxamide

Cat. No.: B5206440
M. Wt: 399.3 g/mol
InChI Key: JQZBGYVMVQSLAJ-UHFFFAOYSA-N
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Description

1-[(3-bromo-4-hydroxy-5-methoxyphenyl)methyl]-N,N-diethylpiperidine-3-carboxamide is a complex organic compound with a unique structure that includes a brominated phenyl ring, a piperidine ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-bromo-4-hydroxy-5-methoxyphenyl)methyl]-N,N-diethylpiperidine-3-carboxamide typically involves multiple steps, starting from commercially available precursorsThe final step often involves the formation of the carboxamide group under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-[(3-bromo-4-hydroxy-5-methoxyphenyl)methyl]-N,N-diethylpiperidine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups in place of the bromine atom .

Scientific Research Applications

1-[(3-bromo-4-hydroxy-5-methoxyphenyl)methyl]-N,N-diethylpiperidine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(3-bromo-4-hydroxy-5-methoxyphenyl)methyl]-N,N-diethylpiperidine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use[7][7].

Comparison with Similar Compounds

  • 1-[(3-bromo-4-hydroxy-5-methoxyphenyl)methyl]-N,N-diethylpiperidine-3-carboxamide
  • 1-[(3-bromo-4-hydroxy-5-methoxyphenyl)methyl]-N,N-dimethylpiperidine-3-carboxamide
  • 1-[(3-bromo-4-hydroxy-5-methoxyphenyl)methyl]-N,N-diethylpiperidine-2-carboxamide

Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups and the presence of the bromine atom, which can significantly influence its reactivity and interactions with biological targets .

Properties

IUPAC Name

1-[(3-bromo-4-hydroxy-5-methoxyphenyl)methyl]-N,N-diethylpiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27BrN2O3/c1-4-21(5-2)18(23)14-7-6-8-20(12-14)11-13-9-15(19)17(22)16(10-13)24-3/h9-10,14,22H,4-8,11-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQZBGYVMVQSLAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1CCCN(C1)CC2=CC(=C(C(=C2)Br)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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